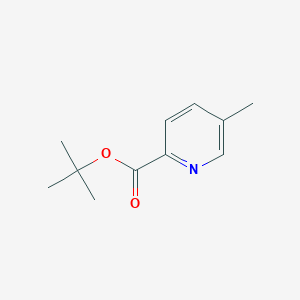

tert-Butyl 5-methylpicolinate

描述

tert-Butyl 5-methylpicolinate is a pyridine derivative featuring a picolinic acid backbone esterified with a tert-butyl group at the carboxylic acid position and a methyl substituent at the 5-position of the pyridine ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its stability and modular reactivity. The tert-butyl ester group enhances steric protection of the carboxylic acid, making it resistant to hydrolysis under basic or nucleophilic conditions, while the methyl substituent influences electronic and steric properties .

属性

分子式 |

C11H15NO2 |

|---|---|

分子量 |

193.24 g/mol |

IUPAC 名称 |

tert-butyl 5-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-8-5-6-9(12-7-8)10(13)14-11(2,3)4/h5-7H,1-4H3 |

InChI 键 |

JWORIYZTUGCFPV-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(C=C1)C(=O)OC(C)(C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methylpicolinate typically involves the esterification of 5-methylpicolinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .

化学反应分析

Types of Reactions: tert-Butyl 5-methylpicolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding picolinic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The methyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted picolinic acid derivatives, alcohols, and halogenated compounds .

科学研究应用

Chemistry: tert-Butyl 5-methylpicolinate is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers .

作用机制

The mechanism of action of tert-Butyl 5-methylpicolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways .

相似化合物的比较

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares tert-butyl 5-methylpicolinate with analogous pyridine-based esters and carbamates, focusing on structural features, synthetic pathways, and functional applications. Key compounds for comparison include:

Table 1: Structural and Functional Comparison

Stability and Industrial Utility

- tert-Butyl esters (e.g., this compound) are favored in large-scale pharmaceutical production due to their robustness during storage and handling. In contrast, methyl esters (e.g., methyl 5-bromo-3-methoxypicolinate) are more cost-effective but require careful pH control to avoid hydrolysis .

- Fluorinated derivatives (e.g., ethyl 4-amino-5-fluoropicolinate) exhibit superior bioavailability compared to methylated analogs, though synthetic complexity increases due to fluorine’s electronegativity .

Research Findings and Trends

Recent patents highlight a shift toward tert-butyl-protected picolinates in kinase inhibitor development, where the 5-methyl group improves target binding affinity . In contrast, brominated picolinates remain staples in agrochemical synthesis due to their versatility in cross-coupling reactions .

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for tert-butyl 5-methylpicolinate, and how can reaction yields be systematically improved?

- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors (e.g., picolinic acid derivatives). Use palladium-catalyzed cross-coupling or esterification under anhydrous conditions, monitoring reaction progress via TLC or HPLC. Optimize parameters like temperature (50–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) to maximize yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity by NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the purity and structural integrity of tert-butyl 5-methylpicolinate in complex reaction mixtures?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Identify aromatic proton signals (δ 7.5–8.5 ppm for pyridine ring) and tert-butyl group (δ 1.3–1.5 ppm).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to resolve impurities.

- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 208) and fragmentation patterns.

Cross-reference with literature data and synthetic intermediates to rule out side products .

Q. What are the critical safety considerations when handling tert-butyl 5-methylpicolinate in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, lab coat, safety goggles) and fume hood use. Avoid skin contact due to potential irritant properties (refer to SDS for acute toxicity data). Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of 5-methylpicolinate in catalytic transformations?

- Methodological Answer : Design comparative experiments using analogues (e.g., methyl vs. tert-butyl esters). Monitor reaction kinetics via in situ IR or NMR for intermediates. For example, evaluate Suzuki-Miyaura coupling rates with aryl boronic acids: the tert-butyl group may slow transmetallation due to steric hindrance. Use DFT calculations (e.g., Gaussian09) to model transition states and quantify steric effects via %VBur values .

Q. What strategies resolve contradictions in reported spectroscopic data for tert-butyl 5-methylpicolinate derivatives?

- Methodological Answer : Perform meta-analysis of published spectra to identify inconsistencies (e.g., δ shifts in ¹³C NMR due to solvent effects). Reproduce synthesis under standardized conditions (dry solvents, inert atmosphere). Validate results via interlaboratory comparisons or spiking with authentic samples. Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. How can researchers assess the hydrolytic stability of tert-butyl 5-methylpicolinate under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4 buffer) and temperature (37°C). Monitor degradation via HPLC at timed intervals (0–48 hrs). Compare with control groups (acidic/basic conditions). Calculate half-life (t½) using first-order kinetics. For mechanistic insights, conduct LC-MS to detect hydrolysis products (e.g., 5-methylpicolinic acid) .

Data Contradiction and Validation

Q. Why do computational models sometimes fail to predict the solubility of tert-butyl 5-methylpicolinate in polar aprotic solvents?

- Methodological Answer : Address discrepancies by refining force field parameters (e.g., COSMO-RS) to account for solvation effects of the tert-butyl group. Validate predictions experimentally via gravimetric analysis or UV-Vis spectroscopy. Consider solvent entropy contributions, which are often underestimated in simulations .

Q. How can researchers reconcile conflicting reports on the compound’s catalytic activity in asymmetric synthesis?

- Methodological Answer : Systematically vary reaction conditions (e.g., chiral ligands, solvent polarity) and use enantiomeric excess (ee) as a metric. Employ chiral HPLC or circular dichroism to quantify stereoselectivity. Publish negative results to clarify boundary conditions for catalytic efficacy .

Tables for Key Data

| Property | Experimental Value | Reference |

|---|---|---|

| Melting Point | 92–94°C | |

| LogP (Octanol-Water) | 2.8 ± 0.3 | |

| λmax (UV-Vis) | 268 nm (ε = 4500 M⁻¹cm⁻¹) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。